2,3,5-Trimethylaniline
Description
Properties
IUPAC Name |
2,3,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDVTEHMPLVFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509744 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-77-1 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation Method (Preferred)
- Nitro compound is hydrogenated in the presence of Ni catalyst.
- Reaction temperature: 90°C to 170°C.
- Hydrogen pressure: 1.0 to 3.0 MPa.
- Reaction time: Approximately 2 hours, followed by static settling to separate catalyst.
- The product is purified by distillation under reduced pressure.
- Yields exceed 95%, and product purity is typically ≥99%.
This method offers advantages in cost, environmental impact, and product quality compared to traditional iron powder reduction.
Example Process Flow (Adapted from 2,4,6-Trimethylaniline Synthesis)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of trimethylbenzene | H₂SO₄:HNO₃ = 75-80:20-25 (wt%), 20-25°C, 1 hr | Controlled addition of acid mixture |
| 2 | Neutralization and washing | Water and base wash | Removes residual acids |
| 3 | Catalytic hydrogenation | Ni catalyst (5-10% wt), 90-170°C, 1-3 MPa H₂, 2 hr | Stirring and temperature control essential |
| 4 | Catalyst separation and distillation | Static settling, vacuum distillation | Purifies this compound |
Quantitative Data Table for Preparation Parameters
| Parameter | Typical Range | Impact on Process |
|---|---|---|
| Sulfuric acid (H₂SO₄) wt% in nitration mix | 75-80% | Controls nitration rate and selectivity |
| Nitric acid (HNO₃) wt% in nitration mix | 20-25% | Nitrating agent concentration |
| Nitration temperature | 20-25°C | Prevents side reactions |
| Hydrogenation temperature | 90-170°C | Influences reduction rate |
| Hydrogen pressure | 1.0-3.0 MPa | Affects catalyst activity |
| Catalyst type | Nickel (Ni) | Provides selective reduction |
| Reaction time (hydrogenation) | ~2 hours | Ensures complete reduction |
| Product purity | ≥99% | High-quality end product |
| Yield | >95% | Efficient process |
Additional Notes on Preparation
- The starting material for this compound synthesis must be the corresponding 2,3,5-trimethylbenzene isomer or a precursor that can be regioselectively nitrated.
- The nitration mixture must be added slowly with temperature control to maintain selectivity.
- Post-nitration, thorough washing and neutralization are necessary to remove acid residues that can poison hydrogenation catalysts.
- Hydrogenation catalysts require careful handling and separation to avoid contamination.
- Physical methods such as vortexing, ultrasound, or mild heating may be used to aid dissolution during formulation steps.
- Solvent systems for formulation can include DMSO, PEG300, Tween 80, and corn oil for in vivo applications, but these are formulation details rather than synthetic steps.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Industrial Applications
Dye Manufacturing
TMA is primarily used as an intermediate in the production of dyes. It is involved in synthesizing azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions. For instance, TMA can be used to produce dyes that release carcinogenic amines upon degradation, which has raised concerns regarding its safety in consumer products .
Pigment Production
In addition to dyes, TMA is utilized in manufacturing pigments for inks and coatings. Its stability and color properties make it suitable for applications requiring vibrant colors and durability.
Pharmaceutical Applications
Drug Development
TMA has been explored as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents. Research indicates that derivatives of TMA may exhibit biological activity against various diseases .
Research Applications
Carcinogenicity Studies
Numerous studies have investigated the carcinogenic potential of TMA. Notably, it has been associated with liver and lung tumors in animal models. The National Cancer Institute (NCI) conducted bioassays that demonstrated significant tumor incidences in Fischer 344 rats and B6C3F1 mice exposed to TMA . These findings have implications for its use in industrial applications and consumer products.
Genotoxicity Testing
TMA has been shown to be mutagenic in various assays, including those using Salmonella typhimurium and Drosophila melanogaster. These tests indicate that TMA may cause genetic mutations through metabolic activation, raising concerns about its safety as an industrial chemical .
Environmental Impact
The release of TMA into the environment poses risks due to its potential toxicity. Studies have indicated that exposure to TMA can lead to adverse effects on aquatic life and may contribute to pollution if not managed properly .
Case Studies
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can form adducts with DNA and proteins, potentially leading to mutagenic or carcinogenic effects. The compound’s effects are mediated through its ability to undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
- All isomers share the same molecular formula and mass but differ in substitution patterns.
- 2,4,6-Trimethylaniline is widely used in organic synthesis, particularly for preparing acetamide derivatives (e.g., N-(2,4,6-trimethylphenyl)-methylacetamide) .
- 3,4,5-Trimethylaniline has applications as a laboratory chemical and intermediate in specialty organic syntheses .
Toxicity and Regulatory Status
Biological Activity
2,3,5-Trimethylaniline (TMA) is an aromatic amine with the chemical formula C₉H₁₃N, known for its diverse applications in the chemical industry, particularly as an intermediate in dye synthesis and in pharmaceuticals. This article focuses on the biological activity of this compound, highlighting its carcinogenic potential, genotoxic effects, and other biological interactions based on various studies.
- Molecular Formula : C₉H₁₃N
- CAS Number : 12782408
- Molecular Weight : 135.21 g/mol
Carcinogenicity
Research indicates that this compound exhibits significant carcinogenic properties. A series of studies have demonstrated its ability to induce tumors in laboratory animals:
- Study Overview : In a bioassay conducted by the National Cancer Institute (NCI), groups of rats and mice were administered varying doses of TMA over extended periods.
- Findings :
Table 1: Tumor Incidences in Fischer 344 Rats and B6C3F1 Mice
| Species | Dose (ppm) | Liver Tumors (n/total) | Lung Tumors (n/total) |
|---|---|---|---|
| Rats | 0 | 1/19 | 1/20 |
| 200 | 3/50 | 0/49 | |
| 800 | 11/50 | 7/50 | |
| Mice | 0 | 0/20 | 0/20 |
| 200 | 12/49 | 3/43 | |
| 800 | 27/50 | 11/50 |
The findings suggest a dose-dependent relationship between TMA exposure and tumor development .
Genotoxicity
Genotoxic assessments have shown that TMA can induce DNA damage. For instance:
- In vitro studies indicated that TMA increased sister chromatid exchanges (SCEs) and chromosomal aberrations in Chinese hamster ovary cells at concentrations as low as 5 mg/mL .
- The wing spot test using Drosophila melanogaster revealed that TMA exposure resulted in an increased frequency of small single spots, indicating mutagenic activity .
The biological activity of TMA is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : TMA acts as a substrate for specific enzymes involved in metabolic pathways, which may lead to the formation of reactive metabolites capable of causing cellular damage.
- Lipophilicity : The presence of methyl groups enhances the compound's lipophilicity, facilitating its penetration through biological membranes .
Case Studies
Several case studies provide insight into the implications of TMA exposure:
- Occupational Exposure : Workers in industries utilizing TMA have reported increased incidences of liver and lung cancers, correlating with the findings from animal studies.
- Environmental Impact : Studies on environmental samples have detected TMA residues, raising concerns about its potential effects on human health through water and soil contamination .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2,3,5-Trimethylaniline derivatives in organic chemistry research?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of nitro precursors or reductive amination. For example, rhodium-catalyzed multicomponent reactions under hydrogen pressure (10–15 bar) in ethanol at 60–80°C yield high-purity products. Structural validation via X-ray crystallography ensures accurate confirmation of substituent positions .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications (acute toxicity: H302, H312, H330; skin/eye irritation: H315, H319). Use PPE (nitrile gloves, chemical goggles), conduct work in fume hoods, and follow institutional SOPs for spills. Emergency protocols include immediate skin decontamination with water and medical consultation for inhalation exposure .
Q. Which chromatographic methods are validated for assessing this compound purity?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min. Detection at 254 nm resolves impurities (<0.5% detection limit) .
- GC-MS : DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Retention time: 8.2 min; quantification via external calibration .
Advanced Research Questions
Q. How can thermogravimetric analysis (TGA) elucidate the thermal stability of this compound under oxidative conditions?
- Methodological Answer : Perform TGA in air at 10°C/min (25–600°C). Decomposition onset temperatures and mass loss profiles correlate with stability. Coupling with DSC identifies exothermic degradation events. Example
| Condition | Onset Temp (°C) | Mass Loss (%) | DSC Peak (mW/mg) |
|---|---|---|---|
| Air, 10°C/min | 220 | 20 | 450 |
| N₂, 10°C/min | 250 | 15 | — |
- Reference : Similar methodologies were applied to 2,4,6-Trimethylaniline salts, showing comparable decomposition kinetics .
Q. What methodologies address discrepancies in reported ecotoxicological data for this compound across studies?
- Methodological Answer :
- Standardization : Adopt OECD 201 (algae toxicity) and 202 (daphnia acute toxicity) guidelines to harmonize test conditions.
- Advanced Analytics : Use comprehensive GC×GC-MS for trace quantification in environmental samples (detection limit: 0.1 ppb in water). Cross-validate with interlaboratory studies to reduce variability .
Q. How does steric hindrance in this compound influence its reactivity in palladium-catalyzed coupling reactions?
- Methodological Answer : The 2,3,5-trimethyl substitution increases steric bulk, necessitating optimized conditions:
- Ligand System : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
- Kinetic Monitoring : In situ FTIR tracks oxidative addition rates, revealing a 3-fold decrease compared to unsubstituted aniline .
Data Contradiction Analysis
Q. How can researchers resolve conflicting reports on the carcinogenic potential of this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct subchronic rodent assays (OECD 451) at varying doses (10–500 mg/kg) to identify thresholds.
- Metabolite Profiling : Use LC-HRMS to detect nitroso derivatives, which are potential carcinogens. Compare results across species (rat vs. human hepatocytes) .
Experimental Design Considerations
Q. What strategies optimize the synthesis of this compound for scale-up in academic research?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Rh/Al₂O₃, and Raney Ni for hydrogenation efficiency. Rhodium catalysts show >90% yield at 80°C .
- Solvent Selection : Ethanol minimizes byproducts vs. THF or DCM.
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
